molecular formula C8H15NO2 B125984 Ethyl 1-piperidinecarboxylate CAS No. 5325-94-0

Ethyl 1-piperidinecarboxylate

Cat. No.: B125984
CAS No.: 5325-94-0
M. Wt: 157.21 g/mol
InChI Key: YSPVHAUJXLGZHP-UHFFFAOYSA-N
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Description

Ethyl 1-piperidinecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is used in various chemical reactions and has a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name ethyl piperidine-1-carboxylate . The exact mass of the molecule is 157.110278721 g/mol .


Chemical Reactions Analysis

This compound is used as a reactant for various chemical reactions. For instance, it has been used in the electosynthesis of N-acyliminium ion equivalents and in the preparation of symmetrical ketones from organolithiums .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 157.21 g/mol . It has a refractive index n20/D 1.459 (lit.) and a density of 1.018 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

Ethyl 1-piperidinecarboxylate is utilized in synthesizing propanamide derivatives with anticancer potential. For instance, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate was synthesized and evaluated for its anticancer efficacy. Some derivatives exhibited strong anticancer properties, indicating potential therapeutic use in cancer treatment (Rehman et al., 2018).

Key Intermediate in Pharmaceutical Synthesis

Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a derivative of this compound, is a crucial intermediate in synthesizing cisapride, a potent gastrointestinal stimulant. This highlights its importance in pharmaceutical compound synthesis (Kim et al., 2001).

Hydrogenation and Synthesis of Novel Amino Acids

This compound is used in the hydrogenation of specific compounds to synthesize novel amino acids. For example, the synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester involves this compound (Bolós et al., 1994).

Synthesis of Piperidine Substituted Benzothiazole Derivatives

This compound is also employed in creating benzothiazole derivatives. These compounds, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, have demonstrated significant biological activities, such as antibacterial and antifungal properties (Shafi et al., 2021).

Synthesis of Piperidine Methanone Hydrochloride

The compound is used in synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a process involving piperidine-4-carboxylic acid and ethyl carbonochloridate. This demonstrates its role in complex chemical syntheses (Zheng Rui, 2010).

Crystal Structures of Piperidine Analogues

This compound derivatives have been studied for their crystal structures, contributing to understanding molecular interactions in various compounds. This is vital for drug development and pharmaceutical research (Mambourg et al., 2021).

Investigation in Immune Potentiating Agents

Ethyl nipecotate, a related compound, has been studied for its role in synthesizing immune potentiating agents. This shows the broader relevance of this compound derivatives in medical research, particularly in developing treatments for infectious diseases (Sun et al., 2013).

Gas Phase Elimination Study

Studies on the kinetics of gas-phase elimination of ethyl 1-piperidine carboxylate contribute to a deeper understanding of its chemical behavior under various conditions. Such studies are essential in chemical engineering and process optimization (Rosas et al., 2005).

Mechanism of Action

Safety and Hazards

When handling Ethyl 1-piperidinecarboxylate, it is advised to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . It is also recommended to keep away from sources of ignition and to take measures to prevent the build up of electrostatic charge .

Future Directions

Piperidines, including Ethyl 1-piperidinecarboxylate, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the future, more research and development will likely be conducted in this field .

Properties

IUPAC Name

ethyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVHAUJXLGZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201362
Record name 1-Piperidinecarboxylic acid, ethyl ester
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-94-0
Record name 1-Piperidinecarboxylic acid, ethyl ester
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Record name 1-Piperidinecarboxylic acid, ethyl ester
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Record name Ethyl 1-piperidinecarboxylate
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Record name Ethyl 1-piperidinecarboxylate
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Record name 1-Piperidinecarboxylic acid, ethyl ester
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Record name Ethyl 1-piperidinecarboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of 6-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-2-piperidin-4-yl-2,3-dihydro-isoindol-1-one (Example 1, 15 mg, 0.025 mmol) and triethylamine (37.5 uL, 0.25 mmol) in DMF (0.5 mL), is added ethyl chloroformate (5.4 mg, 0.05 mmol). The mixture is stirred at room temperature for 1 hour. The crude reaction mixture is purified by mass-trigger preparative RP LC-MS to afford the title compound 446-{5-chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-1-carboxylic acid ethyl ester (175) as a white solid. 1H NMR 400 MHz (DMSO-d6 with trace D2O) δ 8.55 (d, 1H), 8.32 (s, 1H), 8.14 (s, 1H), 7.82 (dd, 1H), 7.74 (t, 1H), 7.34 (t, 1H), 7.28 (s, 1H), 4.73 (m, 2H), 4.39 (s, 2H), 4.12 (m, 2H), 4.06 (q, 2H), 3.46 (m, 1H), 2.92 (m 2H), 1.76 (m, 2H), 1.68 (m, 2H), 1.29 (d, 6H), 1.20 (t, 3H), 1.17 (d, 6H); MS m/z 671 (M+1).
Name
6-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-5-isopropoxy-2-piperidin-4-yl-2,3-dihydro-isoindol-1-one
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
37.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.1 ml. of ethylchloroformate are added to a solution of 19.4 g of 1-benzyl-4-(p-chlorophenoxy)piperidine in 220 ml. of benzene and the solution is refluxed for 18 hours. The benzene and benzylchloride is removed under reduced pressure to give the N-ethoxycarbonylpiperidine as an uncrystallizable yellow oil. The N-ethoxycarbonylpiperidine is dissolved in 210 ml. of ethanol and 130 ml. of 45% aqueous potassium hydroxide are added. The solution is refluxed for 12 hours under nitrogen, cooled, most of the ethanol is removed under reduced pressure and the resultant oily dispersion is extracted with ether. The ether phase is extracted with 3 N hydrochloric acid, the acid extract is basified with 6N sodium hydroxide, and the basic solution is extracted with benzene. The benzene is dried and removed under reduced pressure to give a colorless oil. The oil is dissolved in 200 ml. of ether, the solution is cooled and stirred and 200 ml. of a saturated ethereal-HCl solution is slowly added. The salt forms and is collected. The salt is recrystallized from absolute ethanol to give 4-(p-chlorophenoxy)piperidine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-(p-chlorophenoxy)piperidine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What are the advantages of AEPC II as a monomer for photopolymerization?

A1: The research highlights several key advantages of AEPC II:

  • High Curing Rate: AEPC II exhibits a rapid ultraviolet (UV) curing rate, making it suitable for applications requiring fast polymerization. []
  • High Conversion: The study demonstrated that AEPC II achieves a final double-bond conversion of up to 90% during photopolymerization, indicating efficient utilization of the monomer and formation of a highly crosslinked network. []
  • Low Viscosity: The low viscosity of AEPC II facilitates easy handling and processing, making it advantageous for various applications compared to high-viscosity monomers. []
  • Tunable Glass Transition Temperature: When mixed with urethane acrylate resin, AEPC II yields a material with a glass transition temperature (Tg) of 37.5°C. [] This tunability allows for tailoring the material properties for specific applications.

Q2: How does the crosslink density of AEPC II-containing resin compare to other systems?

A2: The research compared the crosslink density of a 1:4 w/w mixture of AEPC II and urethane acrylate resin to a similar mixture using isobornyl acrylate. The results showed that the AEPC II mixture had a lower crosslink density than the isobornyl acrylate mixture. [] This difference in crosslink density can influence the final material's mechanical and thermal properties.

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